3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1370593-81-9, MF C14H17N3OS, MW 275.37) is a 1,2,4-oxadiazole heterocycle bearing a piperidin-3-yl substituent at the 5-position and a 4-methylthiophenyl group at the 3-position. This compound belongs to a therapeutically relevant chemotype recently identified as farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists, with close structural analogs such as SEN205A (4-chloro derivative) confirmed as S100B binders (Kd = 0.5–1.0 mM) via X-ray crystallography and NMR.

Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
Cat. No. B11788463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC14H17N3OS
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3
InChIInChI=1S/C14H17N3OS/c1-19-12-6-4-10(5-7-12)13-16-14(18-17-13)11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-9H2,1H3
InChIKeyFNZMLDJTYGHDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole | CAS 1370593-81-9: C14H17N3OS 1,2,4-Oxadiazole Building Block for Fragment-Based Drug Discovery


3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1370593-81-9, MF C14H17N3OS, MW 275.37) is a 1,2,4-oxadiazole heterocycle bearing a piperidin-3-yl substituent at the 5-position and a 4-methylthiophenyl group at the 3-position . This compound belongs to a therapeutically relevant chemotype recently identified as farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists, with close structural analogs such as SEN205A (4-chloro derivative) confirmed as S100B binders (Kd = 0.5–1.0 mM) via X-ray crystallography and NMR [1].

Why 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Cannot Be Simply Replaced by Its 4-Chloro, 4-Methoxy, or 4-Methyl Analogs


Simple isosteric replacement of the 4-methylthio group (–SMe) with chloro (–Cl), methoxy (–OMe), or methyl (–Me) in the 3-(4-substituted-phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole series fundamentally alters the pharmacophore in three ways: (i) the Hansch π lipophilicity constant shifts from 0.61 (SMe) to 0.71 (Cl), –0.02 (OMe), or 0.56 (Me) [1]; (ii) the hydrogen-bond acceptor character of divalent sulfur is lost with chlorine and only partially retained with oxygen; and (iii) the metabolic fate diverges: –SMe undergoes sequential oxidation to sulfoxide/sulfone, whereas –Cl is inert and –OMe is O-demethylated [2]. The S100B-p53 interaction pocket (PDB 3HCM) has been shown to accommodate the 4-chlorophenyl analog SEN205A with a Kd of 0.5–1.0 mM; the subtler steric and electronic profile of the 4-methylthio group may elicit distinct binding kinetics and selectivity, making direct substitution invalid without re-optimization of the entire scaffold [3].

Quantitative Differentiation of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Against Its Closest Analogs


Lipophilicity Tuning: Hansch π Value Balances Permeability and Solubility

The 4-substituent on the phenyl ring is the key determinant of lipophilicity in this series. The target compound's 4-methylthio group (Hansch π = 0.61) imparts an intermediate logD7.4 relative to the 4-chloro analog SEN205A (π = 0.71) and the 4-methoxy analog (π = –0.02) [1]. Predicted clogP for the target compound is 2.79 [2], positioning it within the optimal lead-like space (clogP 1–3). In contrast, the 4-chloro analog is borderline lipophilic, while the 4-methoxy analog is significantly more polar, potentially limiting membrane penetration for intracellular targets such as S100B [3].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Hydrogen-Bond Acceptor Differentiation: Methylthio vs. Chloro and Methoxy

The 4-methylthio group provides a weak hydrogen-bond acceptor (HBA) via its divalent sulfur atom, which is absent in the 4-chloro analog (no HBA capability) and distinct from the stronger HBA character of the 4-methoxy oxygen [1]. In the crystal structure of human S100B (PDB 3HCM), the 4-chlorophenyl ring of SEN205A occupies a hydrophobic pocket; the chlorine atom makes only van der Waals contacts with no polar interactions [2]. The methylthio analog, by offering a sulfur HBA, could engage in S···H–N or S···H–O hydrogen bonds with backbone amides or side-chain hydroxyls, potentially increasing ligand efficiency beyond the 0.5–1.0 mM Kd observed for SEN205A .

Structure-Based Drug Design Pharmacophore Modeling Protein-Protein Interactions

Metabolic Oxidation Handle: Prodrug and Activity Modulation Potential

The methylthio group undergoes cytochrome P450-catalyzed S-oxidation to yield sulfoxide (–SOMe) and sulfone (–SO2Me) metabolites [1]. This sequential oxidation provides a tunable metabolic soft spot: the sulfoxide has increased polarity (logD reduction of ~1.0–1.5 units) and altered HBA strength, while the sulfone is essentially metabolically inert once formed. By contrast, the 4-chloro analog is resistant to Phase I metabolism, and the 4-methoxy analog is primarily cleared via CYP-mediated O-demethylation, producing a phenol metabolite that may introduce unwanted off-target activity (e.g., quinone formation) [2].

Drug Metabolism Prodrug Design PK/PD Optimization

Fragment-Based Drug Design Applicability: Methylthio Analog as a Structurally Novel S100B Probe

The target compound adheres to the 'Rule of Three' for fragment screening (MW < 300, clogP ≤ 3, HBA ≤ 3, HBD ≤ 3) with MW = 275.37, clogP = 2.79, HBA = 4 (oxadiazole O/N + thiomethyl S), and HBD = 0 [1]. Its closest analog with published screening data, SEN205A (4-chloro, MW 263.72), binds human S100B with Kd = 0.5–1.0 mM and has been co-crystallized (PDB 3HCM), serving as a validated starting fragment for structure-based optimization [2]. The methylthio analog's distinct sulfur HBA and intermediate lipophilicity make it a complementary fragment hit that can explore chemical space orthogonal to the chloro and methoxy series, potentially uncovering novel binding modes or selectivity profiles within the S100 family or other 1,2,4-oxadiazole-targeted proteins [3].

Fragment-Based Lead Discovery S100 Proteins Protein-Protein Interaction Inhibitors

High-Value Application Scenarios for 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Based on Comparative Evidence


Fragment-Based Screening Libraries Targeting S100B or Other 1,2,4-Oxadiazole-Responsive Proteins

The compound should be included in fragment screening libraries as a unique thioether-based pharmacophore probe. Its closest structural analog, SEN205A (4-chloro), is a validated S100B binder with Kd = 0.5–1.0 mM and a resolved co-crystal structure (PDB 3HCM). The target compound offers a complementary S-based HBA interaction that is absent in the chloro and methoxy fragments, potentially uncovering new binding modes or improving ligand efficiency. Moreover, the 1,2,4-oxadiazole core has recently been established as a privileged scaffold for FXR/PXR dual modulators (IC50 0.127–0.58 μM for piperidine-containing derivatives), expanding the compound's utility beyond S100 proteins. [1][2]

Hit-to-Lead Programs Requiring Fine-Tuned Lipophilicity and Metabolic Control

Projects requiring a specific logD window (2.0–3.0) for balanced permeability and solubility can leverage the target compound's intermediate Hansch π value (0.61) versus the more lipophilic 4-chloro analog (π 0.71) and the more polar 4-methoxy analog (π –0.02). The methylthio group's three oxidation states (sulfide → sulfoxide → sulfone) provide a built-in mechanism to incrementally reduce lipophilicity and adjust metabolic half-life without resynthesizing the core scaffold. This is particularly advantageous during lead optimization where prodrug strategies or active metabolite tuning are explored. [3]

Chemical Biology Probe Development for Sulfur-Mediated Protein Interactions

The divalent sulfur in the 4-methylthio group can participate in non-canonical hydrogen bonds (S···H–N/O) and halogen-bond-like interactions (S···π), which are increasingly recognized as important for protein-ligand recognition. Researchers investigating sulfur-centric pharmacophores can use this compound as a starting point to study the biophysical contributions of weak polar interactions in target binding, complementing the purely hydrophobic interactions of the 4-chloro analog. The compound's synthetic tractability—permitting oxidation to sulfoxide or sulfone—further enables systematic investigation of how sulfur oxidation state affects binding thermodynamics and kinetics. [1]

Quote Request

Request a Quote for 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.